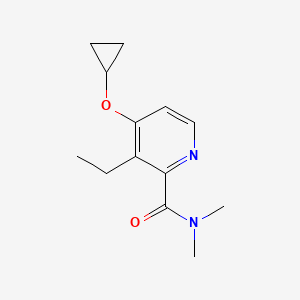
4-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.297 g/mol . It is known for its unique structure, which includes a cyclopropoxy group, an ethyl group, and a dimethylpicolinamide moiety. This compound is primarily used in research and development settings.
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide involves several steps. One common synthetic route includes the reaction of 4-ethylpicolinic acid with cyclopropyl alcohol in the presence of a dehydrating agent to form the cyclopropoxy derivative. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
4-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-3-methoxy-N,N-dimethylpicolinamide: This compound has a methoxy group instead of an ethyl group, leading to different chemical and biological properties.
4-Cyclopropoxy-3-ethyl-N-methylpicolinamide: This compound has a single methyl group instead of a dimethyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
4-cyclopropyloxy-3-ethyl-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-10-11(17-9-5-6-9)7-8-14-12(10)13(16)15(2)3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
LHSGMFXMDDBAPA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CN=C1C(=O)N(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















